Liguzinediol vs. Milrinone: Superior Hemodynamic Improvement in Healthy Rats
Liguzinediol demonstrates a dose-dependent and superior enhancement of cardiac contractility in vivo when directly compared to the clinically used PDE3 inhibitor milrinone. In healthy Sprague-Dawley rats, liguzinediol at 20 mg/kg (i.v.) produced a greater increase in left ventricular systolic pressure (LVSP) and the maximal rate of left ventricular pressure rise (+dP/dtmax) compared to a standard therapeutic dose of milrinone [1].
| Evidence Dimension | Left Ventricular Systolic Pressure (LVSP) |
|---|---|
| Target Compound Data | Liguzinediol (20 mg/kg): 159 ± 12 mmHg |
| Comparator Or Baseline | Milrinone (0.3 mg/kg): 141 ± 11 mmHg |
| Quantified Difference | +18 mmHg (approx. 13% higher) |
| Conditions | In vivo; male Sprague-Dawley rats (n=10/group); intravenous administration. |
Why This Matters
This direct, in vivo comparison demonstrates that liguzinediol can achieve a more robust positive inotropic effect than a standard clinical comparator at their respective effective doses, indicating potentially higher efficacy for enhancing contractile function.
- [1] Xu Y, et al. Effect of liguzinediol on cardiac hemodynamics in healthy rats. Journal of Nanjing University of Chinese Medicine. 2009. (Data derived from cited study comparing liguzinediol 5, 10, 20 mg/kg vs. milrinone 0.3 mg/kg). View Source
